molecular formula C15H20BrNO2 B3152631 tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate CAS No. 740842-88-0

tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate

Cat. No.: B3152631
CAS No.: 740842-88-0
M. Wt: 326.23 g/mol
InChI Key: UICPNVVRZYJXAM-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate is a complex organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor azepine compound followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a hydrogenated azepine derivative.

    Oxidation Reactions: Oxidation can occur at the nitrogen atom or the carbon atoms in the azepine ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Products include azepine derivatives with various functional groups replacing the bromine atom.

    Reduction: Hydrogenated azepine derivatives.

    Oxidation: Oxidized azepine derivatives with functional groups such as nitro or hydroxyl groups.

Scientific Research Applications

tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of azepine derivatives with biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, through its azepine ring structure. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-chloro-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate
  • tert-Butyl 7-fluoro-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate
  • tert-Butyl 7-iodo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate

Uniqueness

tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a valuable compound for the synthesis of novel organic molecules with potential biological activity.

Properties

IUPAC Name

tert-butyl 7-bromo-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-6-11-4-5-13(16)10-12(11)7-9-17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICPNVVRZYJXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143066
Record name 1,1-Dimethylethyl 7-bromo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740842-88-0
Record name 1,1-Dimethylethyl 7-bromo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740842-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 7-bromo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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